molecular formula C5H7NO2 B6153043 4-aminopent-2-ynoic acid CAS No. 1522275-18-8

4-aminopent-2-ynoic acid

Cat. No.: B6153043
CAS No.: 1522275-18-8
M. Wt: 113.1
InChI Key:
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Description

4-aminopent-2-ynoic acid is a naturally occurring compound found in the seeds of Gossypium herbaceum. The compound has a molecular formula of C5H7NO2 and a molecular weight of 113.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 4-aminopent-2-ynoic acid involves the Sonogashira cross-coupling reaction. This method starts with the preparation of (S)-2-aminopent-4-ynoic acid-Ni-(S)-BPB, which is then functionalized via Sonogashira cross-coupling reactions to give (S)-2-amino-5-aryl-pent-4-ynoic acid-Ni-(S)-BPB . The reaction conditions for the cross-coupling reaction are optimized to obtain the desired product with excellent optical purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the compound can be synthesized in a laboratory setting using the aforementioned synthetic routes.

Chemical Reactions Analysis

Types of Reactions

4-aminopent-2-ynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

4-aminopent-2-ynoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used in click chemistry reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.

    Biology: It has been studied for its potential as a selective inhibitor of aldose reductase, an enzyme involved in diabetic complications.

    Medicine: The compound’s inhibitory activity against aldose reductase makes it a potential candidate for the development of therapeutic agents for diabetes.

    Industry: It is used in the synthesis of folate-conjugates and corresponding metal-chelate complexes.

Mechanism of Action

The mechanism of action of 4-aminopent-2-ynoic acid involves its interaction with molecular targets such as aldose reductase. The compound selectively inhibits aldose reductase over other similar enzymes, which is crucial for its potential therapeutic applications . Molecular docking studies have been conducted to identify the binding mode of the compound in these enzymes .

Comparison with Similar Compounds

4-aminopent-2-ynoic acid can be compared with other similar compounds, such as:

    (S)-2-Aminopent-4-ynoic acid: This compound is used in similar click chemistry reactions and has applications in the synthesis of folate-conjugates.

    2-Aminopent-4-ynoic acid: Another similar compound with applications in various chemical reactions and biological studies.

The uniqueness of this compound lies in its selective inhibitory activity against aldose reductase, making it a promising candidate for therapeutic applications in diabetes .

Properties

CAS No.

1522275-18-8

Molecular Formula

C5H7NO2

Molecular Weight

113.1

Purity

95

Origin of Product

United States

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